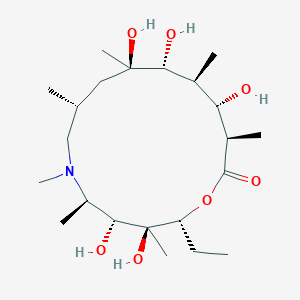
Azithromycin aglycone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azithromycin aglycone is a derivative of azithromycin, a well-known macrolide antibiotic. Azithromycin is part of the azalide subclass of macrolides, characterized by a 15-membered ring structure. The aglycone form refers to the molecule without its sugar moiety, which can significantly alter its chemical properties and biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Azithromycin aglycone can be synthesized from erythromycin A through a series of chemical reactions. One common method involves treating erythromycin A with hydroxylamine hydrochloride and a base in methanol at reflux temperature for 10 hours to form an oxime . This is followed by further chemical modifications to obtain the aglycone form.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar chemical routes but optimized for efficiency and yield. The process may include steps like solvent evaporation and crystallization to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Azithromycin aglycone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the aglycone structure, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Common in the synthesis of derivatives, substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of functionalized this compound molecules .
Applications De Recherche Scientifique
Azithromycin aglycone has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of new macrolide derivatives with potential therapeutic applications.
Biology: Studied for its interactions with bacterial ribosomes and its role in inhibiting protein synthesis.
Medicine: Investigated for its antibacterial properties and potential use in treating infections resistant to other antibiotics.
Industry: Utilized in the development of novel drug delivery systems to enhance the bioavailability and efficacy of azithromycin
Mécanisme D'action
Azithromycin aglycone exerts its effects by binding to the 23S rRNA of the bacterial 50S ribosomal subunit. This binding inhibits the transpeptidation and translocation steps of protein synthesis, effectively stopping bacterial growth. The aglycone form may have different binding affinities and specificities compared to the parent compound, azithromycin .
Comparaison Avec Des Composés Similaires
Erythromycin: A 14-membered macrolide antibiotic from which azithromycin is derived.
Clarithromycin: Another macrolide with a similar structure but different pharmacokinetic properties.
Telithromycin: A ketolide antibiotic with a modified macrolide structure for improved activity against resistant strains.
Uniqueness: Azithromycin aglycone is unique due to its 15-membered ring structure and the absence of sugar moieties, which can influence its solubility, stability, and biological activity. Compared to erythromycin and clarithromycin, azithromycin and its aglycone form have improved acid stability and a broader spectrum of activity .
Propriétés
Numéro CAS |
117693-42-2 |
|---|---|
Formule moléculaire |
C22H43NO7 |
Poids moléculaire |
433.6 g/mol |
Nom IUPAC |
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10,11,13-pentahydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one |
InChI |
InChI=1S/C22H43NO7/c1-9-16-22(7,29)19(26)15(5)23(8)11-12(2)10-21(6,28)18(25)13(3)17(24)14(4)20(27)30-16/h12-19,24-26,28-29H,9-11H2,1-8H3/t12-,13+,14-,15-,16-,17+,18-,19-,21-,22-/m1/s1 |
Clé InChI |
DZMMYAUQTDKEJG-DFKIMAAQSA-N |
SMILES isomérique |
CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O)(C)O)C)C)C)O)(C)O |
SMILES canonique |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)O)C)O)(C)O)C)C)C)O)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


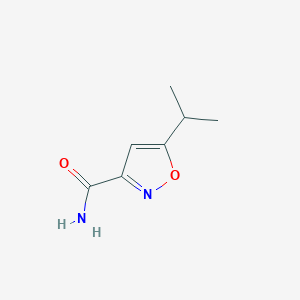
![N-[9-[(2R)-2-[[hydroxy(propan-2-yloxycarbonyloxymethoxy)phosphoryl]methoxy]propyl]purin-6-yl]-N-propan-2-ylcarbamate](/img/structure/B12339263.png)
![Imidazo[1,2-a]pyrimidine-3-carbonitrile, 6-bromo-](/img/structure/B12339268.png)
![(2R,4S)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate](/img/structure/B12339271.png)
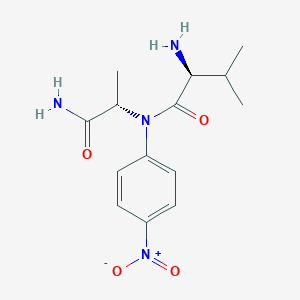

![(3S,4S,5S,6R)-6-[[5-[(E,3S,5R)-6-carboxy-3,5-dihydroxyhex-1-enyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12339288.png)
amino}cyclohexane-1-carboxylic acid](/img/structure/B12339294.png)
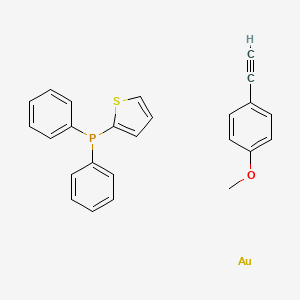
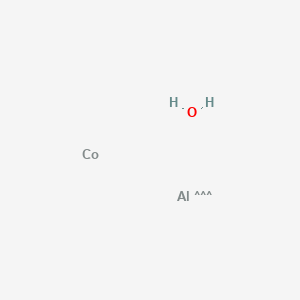
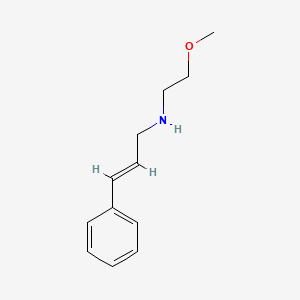
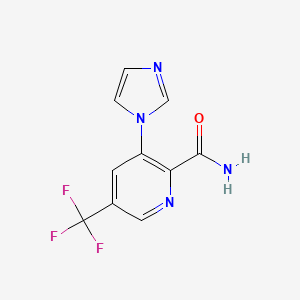
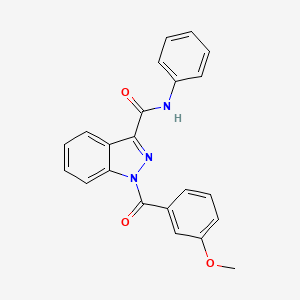
![3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-propan-2-yl-5a,6,7,8,9,9a-hexahydroimidazo[1,5-a]quinoxalin-4-one](/img/structure/B12339337.png)
